molecular formula C14H13BrO2S B2614466 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene CAS No. 297138-70-6

1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene

Cat. No.: B2614466
CAS No.: 297138-70-6
M. Wt: 325.22
InChI Key: NIJUFNRIEGWRMV-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene is an organic compound with the molecular formula C14H13BrO2S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a bromomethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylbenzenesulfonyl chloride. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene is unique due to the presence of both a bromomethyl group and a methyl group on the benzene ring.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJUFNRIEGWRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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